Domperidone Impurity F
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Overview
Description
Domperidone Impurity F, chemically known as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a process-related impurity of Domperidone. Domperidone is a dopamine receptor antagonist used primarily as an antiemetic and prokinetic agent. Impurities like this compound are formed during the synthesis and storage of the active pharmaceutical ingredient and need to be controlled to ensure the safety and efficacy of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: Domperidone Impurity F can be synthesized through the coupling reaction of two benzimidazolone derivatives. The synthetic route involves the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane. Another route involves the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization .
Industrial Production Methods: In industrial settings, the synthesis of Domperidone and its impurities, including this compound, involves optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps like solvent selection, temperature control, and purification techniques such as crystallization and chromatography to isolate and quantify the impurities .
Chemical Reactions Analysis
Types of Reactions: Domperidone Impurity F undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under conditions like reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products .
Scientific Research Applications
Domperidone Impurity F is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the safety and efficacy of Domperidone. Its applications include:
Chemistry: Used to study reaction mechanisms and optimize synthetic routes.
Biology: Investigated for its potential biological activity and toxicity.
Medicine: Studied to ensure the safety of Domperidone formulations.
Industry: Used in quality control processes to monitor and limit impurity levels in pharmaceutical products.
Mechanism of Action
As an impurity, Domperidone Impurity F does not have a specific mechanism of action like the parent compound, Domperidone. understanding its formation and degradation pathways is crucial for ensuring the stability and safety of Domperidone. The molecular targets and pathways involved in its formation include the intermediates and by-products of the synthetic process .
Comparison with Similar Compounds
Domperidone Impurity A: 5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone
Domperidone Impurity B: 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine
Domperidone N-Oxide: 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness: Domperidone Impurity F is unique due to its specific structure and formation pathway. Unlike other impurities, it involves the coupling of two benzimidazolone derivatives, making it distinct in terms of its synthetic route and chemical properties .
Properties
IUPAC Name |
1,3-bis[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42Cl2N8O3/c38-25-7-9-31-29(23-25)40-35(48)46(31)27-11-19-42(20-12-27)15-3-17-44-33-5-1-2-6-34(33)45(37(44)50)18-4-16-43-21-13-28(14-22-43)47-32-10-8-26(39)24-30(32)41-36(47)49/h1-2,5-10,23-24,27-28H,3-4,11-22H2,(H,40,48)(H,41,49) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGRTVZPTBEQCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6CCC(CC6)N7C8=C(C=C(C=C8)Cl)NC7=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42Cl2N8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-55-6 |
Source
|
Record name | 1,3-Bis(3-(4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl)propyl)benzimidazol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-BIS(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)BENZIMIDAZOL-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ3HBB9FWS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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